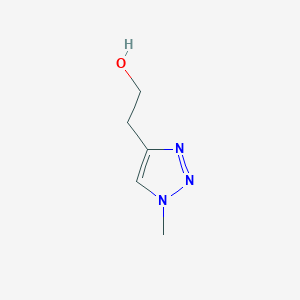

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

説明

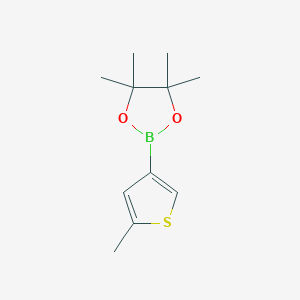

“2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are organic compounds that contain a five-member aromatic ring made up of two carbon atoms and three nitrogen atoms . The specific compound “this compound” has not been widely studied, and there is limited information available about its properties and applications.

Synthesis Analysis

The synthesis of similar triazole compounds often involves reactions under basic conditions . For instance, reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones . Reactions of the chalcones combined with thiosemicarbazide in dry ethanol gave the desired 1,2,3-triazoles derivatives .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from similar compounds. For instance, the structure of six newly synthesized heterocycles was confirmed by X-ray crystallography .科学的研究の応用

Synthesis and Chemical Properties

Research on compounds containing the 1,2,3-triazole moiety, similar to "2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol," demonstrates the importance of these structures in medicinal chemistry and material science. The 1,2,3-triazole ring is a versatile scaffold due to its synthetic accessibility and chemical stability. For example, Rashdan et al. (2021) synthesized novel thiadiazole derivatives containing 1,2,3-triazole moiety and evaluated their antiviral activity against COVID-19 main protease through structure-aided in silico virtual screening, showing good docking scores indicating potential antiviral properties (Rashdan et al., 2021).

Furthermore, the modification and functionalization of the triazole ring have been explored in the design and synthesis of new molecules with potential biological activities. For example, Abdel-Wahab et al. (2023) synthesized (E)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, highlighting the synthetic versatility of triazole-containing compounds and their potential applications in developing new chemotherapeutic agents (Abdel-Wahab et al., 2023).

Applications in Drug Discovery

The triazole moiety is a common feature in pharmaceuticals due to its mimicry of the amide bond and its ability to form hydrogen bonds, contributing to its binding affinity to biological targets. Lassalas et al. (2017) developed a method for the generation of (1H-1,2,4-triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds to access a wide range of 2-(1H-1,2,4-triazol-1-yl)ethanols. This method showcases the potential of triazole derivatives in synthesizing compounds with herbicidal and antifungal activities (Lassalas et al., 2017).

Material Science and Catalysis

Triazole derivatives also find applications in material science and catalysis. For instance, Yang et al. (2013) synthesized a series of coordination polymers based on flexible bis(triazole) ligands, demonstrating the potential of triazole-containing compounds in constructing complex structures with unique properties. These polymers were characterized by their crystal structures, indicating their potential applications in catalysis and material science (Yang et al., 2013).

生化学分析

Biochemical Properties

2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidation-reduction reactions, such as cytochrome P450 enzymes. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the enzyme’s activity and stability. Additionally, this compound can bind to proteins involved in signal transduction pathways, thereby modulating their activity and affecting downstream cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Moreover, it can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, this compound can bind to the active site of enzymes, either inhibiting or activating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation or transformation, affecting its stability and efficacy. In vitro studies have shown that this compound remains stable under specific conditions but may degrade under others, leading to a loss of activity. Long-term exposure to this compound can also result in changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized through oxidation-reduction reactions, conjugation with other molecules, or hydrolysis. These metabolic processes can influence the compound’s activity and its effects on metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s efficacy and its overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall impact on cellular processes .

特性

IUPAC Name |

2-(1-methyltriazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-8-4-5(2-3-9)6-7-8/h4,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTKNASUNGVHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-tert-butyl (1-(3-formyl-[1,1'-biphenyl]-2-yl)piperidin-3-yl)carbamate](/img/structure/B1457081.png)

![5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine](/img/structure/B1457087.png)

![6-Bromo-5-methylbenzo[d]oxazole](/img/structure/B1457089.png)

![3-Methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B1457092.png)

![5-Chloro-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1457094.png)

![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)

amine](/img/structure/B1457099.png)

![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)

![tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1457101.png)